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Compound of Interest

(4-Fluoro-3-
Compound Name:
methylphenyl)methanol

Cat. No. B1304793

A detailed spectroscopic comparison of (4-Fluoro-3-methylphenyl)methanol with its
positional isomers reveals key differences in their NMR, IR, and Mass Spectra, providing a
robust methodology for their differentiation. This guide offers a comprehensive analysis of their
spectral data for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development and chemical research, the unambiguous
identification of isomeric compounds is paramount. Subtle shifts in the substitution pattern on
an aromatic ring can dramatically alter a molecule's biological activity and physical properties.
This guide provides a comparative spectroscopic analysis of (4-Fluoro-3-
methylphenyl)methanol and its key isomers: (2-Fluoro-5-methylphenyl)methanol, (3-Fluoro-4-
methylphenyl)methanol, and (5-Fluoro-2-methylphenyl)methanol. By examining their *H NMR,
13C NMR, IR, and Mass Spectra, we highlight the distinguishing features that enable their
precise identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (4-Fluoro-3-
methylphenyl)methanol and its selected isomers.

Table 1: *H NMR Spectroscopic Data (Chemical Shift & in ppm, Coupling Constant J in Hz)
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Compound

Ar-H

-CH20H

-CHs

(4-Fluoro-3-
methylphenyl)me
thanol

~7.2-7.0 (m)

~4.6 (s)

~1.8 (br s)

~2.2 (s)

(2-Fluoro-5-
methylphenyl)me

thanol

~7.1-6.9 (m)

~4.7 (S)

~1.7 (br s)

~2.3 (S)

(3-Fluoro-4-
methylphenyl)me
thanol

~7.3-7.1 (m)

~4.6 (s)

~1.9 (br s)

~2.2 (s)

(5-Fluoro-2-
methylphenyl)me
thanol

~7.0-6.8 (m)

~4.6 (s)

~1.8 (br s)

~2.2 (s)

Table 2: 13C NMR Spectroscopic Data (Chemical Shift & in ppm)
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Compoun C-F (*JC-

. C-OH C-CHs Ar-C -CH20H -CHs

d Fin Hz)

(4-Fluoro-

3-
~160 (d, ~132, 129,

methylphe ~138 ~125 ~64 ~15
~245) 115

nyl)methan

ol

(2-Fluoro-

5-
~162 (d, ~131, 130,

methylphe ~128 ~138 ~58 ~21
~243) 116, 114

nyl)methan

ol

(3-Fluoro-

4-
~159 (d, ~131, 128,

methylphe ~135 ~130 ~64 ~16
~242) 125, 114

nyl)methan

ol

(5-Fluoro-

2-
~162 (d, ~131, 126,

methylphe ~139 ~122 ~62 ~14
~240) 114, 113

nyl)methan

ol

Table 3: IR Spectroscopic Data (Wavenumber in cm~1)
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C-H Stretch  C-H Stretch
Compound O-H Stretch . . . C-O Stretch  C-F Stretch
(Aromatic) (Aliphatic)
(4-Fluoro-3-
~3350
methylphenyl ~3050 ~2920, 2870 ~1030 ~1220
(broad)
)methanol
(2-Fluoro-5-
~3340
methylphenyl ~3040 ~2925, 2865 ~1020 ~1210
(broad)
)methanol
(3-Fluoro-4-
~3360
methylphenyl ~3060 ~2930, 2875 ~1040 ~1230
(broad)
)methanol
(5-Fluoro-2-
~3355
methylphenyl ~3055 ~2922, 2872 ~1025 ~1215
(broad)
)methanol
Table 4: Mass Spectrometry Data (m/z)
Molecular lon
Compound (M]* [M-H]* [M-OH]* [M-H20]*
(4-Fluoro-3-
methylphenyl)me 140 139 123 122
thanol
(2-Fluoro-5-
methylphenyl)me 140 139 123 122
thanol
(3-Fluoro-4-
methylphenyl)me 140 139 123 122
thanol
(5-Fluoro-2-
methylphenyl)me 140 139 123 122
thanol
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Experimental Protocols

A detailed description of the methodologies used to acquire the spectroscopic data is provided
below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples
were prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated
chloroform (CDCIs), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For
IH NMR, 16 scans were acquired with a relaxation delay of 1 second. For 13C NMR, 1024
scans were acquired with a relaxation delay of 2 seconds.[1][2][3][4][5][6]

Infrared (IR) Spectroscopy

IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped
with a diamond attenuated total reflectance (ATR) accessory. A small amount of the neat
compound was placed directly on the ATR crystal. The spectra were recorded in the range of
4000-650 cm~* with a resolution of 4 cm~* and an accumulation of 16 scans.[7][8][9]

Mass Spectrometry (MS)

Mass spectra were acquired on an Agilent 7890B gas chromatograph coupled to an Agilent
5977A mass selective detector (GC-MS). A HP-5ms capillary column (30 m x 0.25 mm, 0.25
pum film thickness) was used for separation. The oven temperature was programmed from an
initial temperature of 70°C (held for 2 minutes) to 250°C at a rate of 10°C/min. Helium was
used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer was
operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.[10][11]

Isomer Differentiation Workflow

The differentiation of these isomers is a stepwise process involving the careful analysis of the
collected spectroscopic data. The following diagram illustrates the logical workflow for
distinguishing between the four isomers.
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Caption: Logical workflow for the spectroscopic differentiation of fluoromethylphenylmethanol

isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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